![molecular formula C16H18ClN5O B4315128 6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4315128.png)
6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized using 3-amino-1,2,4-triazole as a starting material. This involves a cyclization reaction under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a condensation reaction with appropriate aldehydes or ketones.
Ethoxybenzyl Substitution: The ethoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-ethoxybenzyl chloride.
Methylation: The methyl groups at the 5 and 7 positions are introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazolopyrimidine derivatives.
Scientific Research Applications
6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It is used in studies to understand the interaction of triazolopyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the mechanisms of action of triazolopyrimidine-based drugs.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves the inhibition of key enzymes and signaling pathways:
Enzyme Inhibition: The compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Signal Transduction: The compound interferes with signaling pathways such as the ERK pathway, leading to reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazole Derivatives: Compounds with a triazole ring that exhibit various pharmacological activities.
Triazolothiadiazine: A related compound with potential anticancer and antimicrobial properties.
Uniqueness
6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. The presence of the ethoxybenzyl group and the chlorine atom at specific positions contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
6-chloro-N-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-4-23-13-7-5-12(6-8-13)9-18-15-20-16-19-10(2)14(17)11(3)22(16)21-15/h5-8H,4,9H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJBDNUIZMHWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN3C(=C(C(=NC3=N2)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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